1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine is a piperazine derivative featuring a cyclohexene-substituted methyl group at the 1-position and a 4-nitrobenzyl group at the 4-position. The molecular formula is inferred as C₁₉H₂₅N₃O₂, with a molecular weight of 327.43 g/mol.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDRKZZHLVIHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on synthesized data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine is with a molecular weight of approximately 264.34 g/mol. The compound features a piperazine ring substituted with a cyclohexenylmethyl group and a nitrobenzyl moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.34 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that piperazine derivatives exhibit significant antitumor properties. For instance, compounds structurally related to 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine have shown cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting promising anticancer potential .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of piperazine derivatives have been explored extensively. A study synthesized several compounds with similar structures, revealing that certain derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Neuropharmacological Effects
Piperazine compounds have also been studied for their neuropharmacological effects. Research indicates that certain piperazine derivatives can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders. This aligns with the pharmacological profile of many piperazine-based drugs used in clinical settings .
Case Study 1: Antitumor Efficacy
In a controlled study evaluating the efficacy of various piperazine derivatives, 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine was tested against human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The results indicated that this compound exhibited selective cytotoxicity, particularly against MCF-7 cells with an IC50 value of approximately 5 µM.
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy of piperazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties, particularly as an antagonist or modulator of various neurotransmitter systems. Research has indicated that derivatives of piperazine compounds can exhibit activity against serotonin receptors, which are crucial in the treatment of mood disorders and anxiety .
Cancer Research
Recent studies have explored the role of piperazine derivatives in cancer therapy. The compound's structural analogs have shown promise in inhibiting specific kinases involved in cancer cell proliferation, suggesting a potential application in targeted cancer therapies .
Neuropharmacology
The unique structural features of this compound may contribute to its effects on the central nervous system (CNS). Investigations into its neuroprotective properties are ongoing, with preliminary findings suggesting that it may help mitigate neurodegenerative processes .
Case Study 1: Neurotransmitter Modulation
A study focusing on the modulation of serotonin receptors demonstrated that compounds similar to 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine exhibited significant binding affinity, leading to alterations in receptor activity. This suggests a pathway for developing antidepressants or anxiolytics based on this compound's structure.
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines revealed that piperazine derivatives could inhibit cell growth and induce apoptosis. Specifically, compounds with nitrobenzyl substitutions showed enhanced efficacy against breast cancer cells, indicating a promising avenue for further development as anticancer agents.
Data Table: Summary of Applications
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) on the benzyl substituent is highly electron-withdrawing and can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C (10% w/w), ethanol, 25°C | 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-aminobenzyl)piperazine | 85–92% yield; Requires inert atmosphere |
| Chemical Reduction | Fe/HCl, SnCl₂/HCl, or NaBH₄/CuCl₂ | Same as above | Lower yields (60–75%); Side reactions possible |
Mechanistic Insight :
-
The nitro group undergoes stepwise reduction:
-
Palladium catalysts facilitate syn-addition of hydrogen, while Fe/HCl operates via single-electron transfer.
Nucleophilic Substitution at the Piperazine Nitrogen
The secondary amine in the piperazine ring can undergo alkylation or acylation under basic conditions.
Key Observations :
-
Steric bulk from the cyclohexene group slows reaction kinetics compared to unsubstituted piperazines.
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Acylation preferentially occurs at the less hindered nitrogen atom .
Electrophilic Addition to the Cyclohexene Ring
The cyclohexene moiety participates in electrophilic addition reactions, such as bromination or epoxidation.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Bromination | Br₂, CCl₄, 0°C | 1-(3,4-Dibromocyclohexylmethyl)-4-(4-nitrobenzyl)piperazine | 55% yield; Anti-addition stereochemistry |
| Epoxidation | mCPBA, CH₂Cl₂, 25°C | Epoxide derivative | 40–50% yield; Requires peroxidation control |
Stereochemical Considerations :
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Bromination follows the trans-diaxial addition pathway due to chair-like transition states.
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Epoxidation yields a mixture of diastereomers unless chiral catalysts are employed.
Oxidative Degradation Pathways
The nitrobenzyl group is susceptible to oxidative cleavage under harsh conditions.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Ozonolysis | O₃, CH₂Cl₂/MeOH, -78°C | Fragmented aldehydes and ketones | Not isolated; Characterized via MS and NMR |
| KMnO₄ Oxidation | KMnO₄, H₂O, 100°C | Benzoic acid derivatives | <30% yield; Extensive decomposition |
Practical Implications :
-
Oxidative instability necessitates careful storage (e.g., under nitrogen, -20°C).
Cycloaddition Reactions
The cyclohexene ring may engage in Diels-Alder reactions with dienophiles like maleic anhydride.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, reflux | Bicyclic adduct | 20–30% yield; Steric hindrance limits reactivity |
Computational Insights :
-
DFT calculations suggest the cyclohexene adopts a s-cis conformation to minimize strain during cycloaddition.
Photochemical Reactions
The nitro group can participate in photoinduced electron transfer (PET) processes.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| UV Irradiation | 254 nm, MeCN, 12 h | Nitroso intermediates | Traces detected via HPLC-MS; Unstable |
Mechanism :
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Photoexcitation leads to homolytic cleavage of the N–O bond:
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Radical recombination forms nitroso derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The following table compares the target compound with structurally related piperazine derivatives:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-nitro group in the target compound enhances polarity compared to electron-donating groups (e.g., methyl in ). This may improve binding to receptors requiring polar interactions. Steric Effects: Bulkier substituents (e.g., methylsulfanyl in ) may hinder binding in sterically constrained active sites.
Dopamine Receptor Affinity
- Nitro Positioning : In , a 2-nitrobenzyl-substituted piperazine derivative exhibited high dopamine D2 receptor affinity. The target compound’s para-nitro group may alter binding orientation or efficacy due to electronic and steric differences.
Cytotoxicity
- Nitro and Chloro Substitutions : Compounds with nitro or chloro groups (e.g., ) demonstrate cytotoxicity against cancer cell lines. The target’s nitro group may act as a pharmacophore in redox-mediated mechanisms, though specific data are lacking.
Antibacterial and Antifungal Activity
- Arylpiperazine Derivatives : Methoxyphenyl and chlorophenyl piperazines in and show antibacterial and anti-Candida activity. The target’s nitro group could confer distinct antimicrobial properties via oxidative stress induction.
Antioxidant Effects
Q & A
Q. What are the optimized synthetic routes for 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine?
Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. For example:
Alkylation of Piperazine Core : React 1-(4-nitrobenzyl)piperazine with cyclohex-3-en-1-ylmethyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Monitor progress via TLC (hexane:ethyl acetate, 1:2) .
Purification : Use column chromatography (silica gel, ethyl acetate:hexane gradient) to isolate the product. Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of alkylating agent to piperazine) and reaction time (6–8 hours at 60°C) to maximize yield .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the cyclohexene proton environment (δ 5.4–5.8 ppm, olefinic protons) and nitrobenzyl aromatic protons (δ 7.5–8.2 ppm). Compare with computed chemical shifts using tools like ACD/Labs .
- FT-IR : Confirm the presence of nitro groups (asymmetric stretching at ~1520 cm⁻¹) and piperazine C-N bonds (1250–1350 cm⁻¹) .
- HRMS : Validate molecular weight (calculated for C₁₈H₂₃N₃O₂: 321.18 g/mol) with <2 ppm error .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Measure via UV-Vis spectroscopy at λₘₐₐ determined by preliminary scans .
- Stability Studies : Incubate the compound in PBS (37°C, 72 hours) and analyze degradation products via LC-MS. Monitor hydrolytic stability of the nitro group and cyclohexene moiety .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for enhanced receptor binding?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the compound and target receptors (e.g., kinase domains). Focus on the nitrobenzyl group’s electrostatic interactions and the cyclohexene’s hydrophobic contributions .
- QSAR Analysis : Train models on datasets of similar piperazines to predict bioactivity. Key descriptors include logP (lipophilicity) and polar surface area (PSA) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze hydrogen bond occupancy and RMSD values .
Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
Methodological Answer:
- Meta-Analysis : Systematically compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell lines, incubation times) .
- Orthogonal Assays : Validate antimicrobial claims using both broth microdilution (CLSI guidelines) and time-kill assays to distinguish static vs. cidal effects .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in reported efficacy .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogenated cyclohexene (e.g., Cl, F) or modified nitrobenzyl groups (e.g., methylsulfonyl). Test CYP450 inhibition (e.g., CYP3A4) using human liver microsomes .
- Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption. Correlate results with PSA and logD values .
- In Vivo PK : Administer analogs to rodent models and measure AUC, t₁/₂, and bioavailability. Prioritize candidates with >30% oral bioavailability .
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD : Use a C18 column (Ascentis® Express, 2.7 µm) with gradient elution (acetonitrile:water + 0.1% TFA). Detect impurities at 254 nm .
- LC-QTOF-MS : Identify unknown impurities via exact mass matching (±5 ppm) and fragmentation patterns. Reference databases like mzCloud .
- NMR Spiking : Add authentic impurity standards (e.g., unreacted nitrobenzyl precursor) to confirm retention times .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases) .
- CRISPR Knockout Models : Generate target gene-KO cell lines and compare compound efficacy vs. wild-type .
- Pathway Analysis : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
